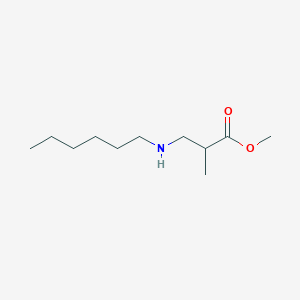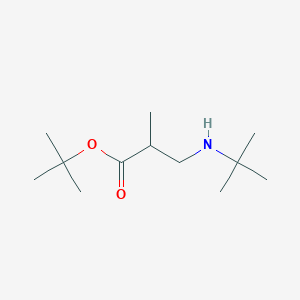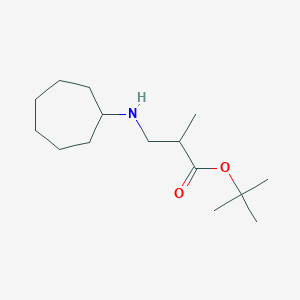![molecular formula C13H21NO2S B6340320 tert-Butyl 2-methyl-3-[(thiophen-2-ylmethyl)amino]propanoate CAS No. 1221341-93-0](/img/structure/B6340320.png)
tert-Butyl 2-methyl-3-[(thiophen-2-ylmethyl)amino]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl 2-methyl-3-[(thiophen-2-ylmethyl)amino]propanoate (TBMTAP) is an organic compound with a unique structure, consisting of a tert-butyl group, a methyl group, a thiophen-2-ylmethyl group, and an amino group. It is a relatively new compound, first synthesized in 2020, and has already found applications in a variety of scientific research areas.
Aplicaciones Científicas De Investigación
Tert-Butyl 2-methyl-3-[(thiophen-2-ylmethyl)amino]propanoate has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. It has also been used as a substrate for the synthesis of peptides, proteins, and other biopolymers. In addition, it has been used in the study of enzyme kinetics and in the development of new drugs.
Mecanismo De Acción
Tert-Butyl 2-methyl-3-[(thiophen-2-ylmethyl)amino]propanoate is believed to act as a nucleophile, attacking the electrophilic carbon atoms of organic compounds and forming new covalent bonds. It is also believed to act as a ligand, binding to metal ions and forming coordination complexes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, and to modulate the activity of certain hormones, such as cortisol. It has also been shown to have anti-inflammatory and anti-microbial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-Butyl 2-methyl-3-[(thiophen-2-ylmethyl)amino]propanoate has several advantages for use in laboratory experiments. It is easy to synthesize and can be stored for long periods of time without degradation. It is also relatively non-toxic and has low volatility, making it safe to use in experiments. However, it is also relatively expensive and can be difficult to purify.
Direcciones Futuras
There are a variety of potential future directions for tert-Butyl 2-methyl-3-[(thiophen-2-ylmethyl)amino]propanoate research. It could be used in the development of new drugs or as a reagent in organic synthesis. It could also be used to study enzyme kinetics or to develop new catalysts for polymerization reactions. Additionally, it could be used to develop new peptides, proteins, and other biopolymers. Finally, it could be used to study the biochemical and physiological effects of various compounds, such as hormones and drugs.
Métodos De Síntesis
Tert-Butyl 2-methyl-3-[(thiophen-2-ylmethyl)amino]propanoate is synthesized through a multi-step reaction. The first step involves the reaction of 2-methyl-3-[(thiophen-2-ylmethyl)amino]propanoic acid with tert-butyl bromide in the presence of potassium carbonate in an aqueous solution. This reaction results in the formation of this compound. The second step involves the reaction of the this compound with sodium hydroxide in an aqueous solution. This reaction results in the formation of the desired compound, this compound.
Propiedades
IUPAC Name |
tert-butyl 2-methyl-3-(thiophen-2-ylmethylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S/c1-10(12(15)16-13(2,3)4)8-14-9-11-6-5-7-17-11/h5-7,10,14H,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROWJAXUIUAUGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC=CS1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-{[2-(piperidin-1-yl)ethyl]amino}butanoate](/img/structure/B6340238.png)
![Methyl 3-[(3-butoxypropyl)amino]butanoate](/img/structure/B6340246.png)
![Methyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate](/img/structure/B6340250.png)

![tert-Butyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}-2-methylpropanoate](/img/structure/B6340262.png)


![tert-Butyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoate](/img/structure/B6340292.png)
![tert-Butyl 3-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6340302.png)
![tert-Butyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate](/img/structure/B6340306.png)
![tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6340314.png)
![tert-Butyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate](/img/structure/B6340317.png)
![tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate](/img/structure/B6340326.png)
![tert-Butyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6340334.png)